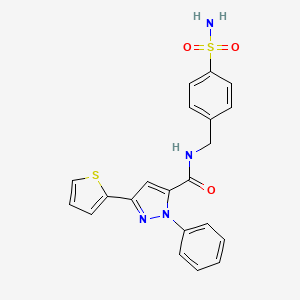

1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

This compound features a pyrazole-5-carboxamide core substituted at the 1-position with a phenyl group, at the 3-position with a thiophen-2-yl moiety, and at the N-position with a 4-sulfamoylbenzyl group.

Properties

Molecular Formula |

C21H18N4O3S2 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

2-phenyl-N-[(4-sulfamoylphenyl)methyl]-5-thiophen-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C21H18N4O3S2/c22-30(27,28)17-10-8-15(9-11-17)14-23-21(26)19-13-18(20-7-4-12-29-20)24-25(19)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)(H2,22,27,28) |

InChI Key |

NSMIVZOFSICVQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the phenyl group: This step might involve the use of phenylhydrazine.

Attachment of the thiophene ring: This can be done through a coupling reaction.

Addition of the sulfamoylbenzyl group: This step might involve the use of a sulfonamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate.

Reduction: This can be achieved using reducing agents such as sodium borohydride.

Substitution: This might involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, dichloromethane, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Pyrazole-5-carboxamides with Pyridinylmethyl Substituents

a. 1-Phenyl-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide ()

- Molecular Formula : C20H16N4OS

- Molecular Weight : 360.44 g/mol

- Key Properties: logP = 3.65, polar surface area (PSA) = 48.04 Ų, hydrogen bond acceptors (HBA) = 4, hydrogen bond donors (HBD) = 1.

- Comparison : The pyridin-2-ylmethyl group increases lipophilicity (logP 3.65 vs. ~3.20 in pyridin-4-yl analog) and may enhance membrane permeability. The PSA (~48 Ų) suggests moderate solubility, typical for CNS-targeting compounds .

b. 1-Phenyl-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide ()

- Molecular Formula : C20H16N4OS

- Molecular Weight : 360.44 g/mol

- Key Properties : logP = 3.20, PSA = 47.92 Ų, HBA = 4, HBD = 1.

- The positional isomerism of the pyridine ring could alter target selectivity due to steric or electronic effects .

Fluorinated Derivatives

a. 1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide ()

- Molecular Formula : C10H10FN3OS

- Molecular Weight : 239.27 g/mol

- Key Properties : Simpler structure with a 2-fluoroethyl group instead of aromatic substituents.

- Comparison : The absence of a phenyl or sulfamoyl group reduces molecular weight and complexity, likely diminishing target affinity but improving metabolic stability. Fluorine’s electronegativity may enhance bioavailability .

Sulfonamide-Containing Analogs

a. 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ()

- Synthesis Yield : 32% after purification.

- Key Features : Incorporates a 4-fluorobenzenesulfonyl group, analogous to the sulfamoylbenzyl group in the target compound.

- Comparison : The sulfonamide moiety enhances hydrogen-bonding capacity, similar to the target’s sulfamoyl group. However, the dichlorophenylmethyl substituent may increase steric hindrance, affecting binding kinetics .

Thiophene-Modified Derivatives

a. 3-(4-Methoxyphenyl)-N′-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide ()

- Key Features : Replaces the carboxamide with a carbohydrazide group and introduces a methoxyphenyl ring.

- Comparison: The carbohydrazide group may alter pharmacokinetics, increasing hydrolysis susceptibility.

a. Tetraniliprole ()

- Structure: Contains a pyrazole-carboxamide core with tetrazole and cyano substituents.

- Application : Used as an insecticide, highlighting the scaffold’s versatility.

- Comparison : The target compound’s sulfamoyl group may offer distinct binding modes compared to tetraniliprole’s tetrazole moiety .

b. Berotralstat ()

- Molecular Weight : 635.48 g/mol (dihydrochloride salt).

- Key Features : Trifluoromethyl and cyclopropylmethyl groups enhance target specificity (e.g., plasma kallikrein inhibition).

- Comparison : The target compound’s smaller size (vs. berotralstat) may improve permeability but reduce selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.